Superior Antiplatelet Potency vs. Aspirin and Picotamide
Novel 2-methoxy-5-aminobenzamide derivatives, synthesized using 5-amino-2-methoxybenzamide as a core scaffold, demonstrated significantly higher in vitro antiplatelet aggregation potency than clinical reference drugs aspirin and picotamide. The lead compound 1f showed an IC50 value of 0.17 µM against ADP-induced aggregation, which is 2.6-fold more potent than aspirin (IC50 = 0.44 µM) and 2.8-fold more potent than picotamide (IC50 = 0.47 µM) [1].
| Evidence Dimension | In vitro antiplatelet aggregation inhibition (ADP-induced) |
|---|---|
| Target Compound Data | Compound 1f (2-methoxy-5-aminobenzamide derivative) IC50 = 0.17 µM; 46.14% ± 0.07 inhibition |
| Comparator Or Baseline | Aspirin IC50 = 0.44 µM; Picotamide IC50 = 0.47 µM |
| Quantified Difference | 2.6-fold lower IC50 vs. aspirin; 2.8-fold lower IC50 vs. picotamide |
| Conditions | Born test using ADP as inducing agent; in vitro human platelet aggregation assay |
Why This Matters
This direct potency comparison validates that the 2-methoxy-5-aminobenzamide scaffold enables the design of antiplatelet agents with substantially improved activity over established clinical standards, making procurement of this intermediate essential for cardiovascular drug discovery programs targeting thrombosis.
- [1] Wang, Y., et al. (2019). Synthesis and Evaluation of in vitro Antiplatelet Aggregation Activities of 2-Methoxy-5-Aminobenzamides. Letters in Drug Design & Discovery, 16(9), 1021-1030. View Source
